
(1S,2S,4S,5R)-2-((R)-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S,4S,5R)-2-(®-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide is a complex organic compound with a unique structure that includes a quinuclidine core, a quinoline moiety, and various functional groups such as allyloxy and vinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4S,5R)-2-(®-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide typically involves multiple steps, including the formation of the quinuclidine core, the introduction of the quinoline moiety, and the addition of functional groups. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and reducing production costs.
化学反应分析
Types of Reactions
(1S,2S,4S,5R)-2-(®-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrogenated quinuclidine compounds.
科学研究应用
(1S,2S,4S,5R)-2-(®-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of (1S,2S,4S,5R)-2-(®-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
Quinuclidine derivatives: Compounds with a similar quinuclidine core but different functional groups.
Quinoline derivatives: Compounds with a quinoline moiety and various substituents.
Allyloxy and vinyl compounds: Molecules containing allyloxy and vinyl groups.
Uniqueness
(1S,2S,4S,5R)-2-(®-(Allyloxy)(quinolin-4-yl)methyl)-1-benzyl-5-vinylquinuclidin-1-ium bromide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C29H33BrN2O |
|---|---|
分子量 |
505.5 g/mol |
IUPAC 名称 |
4-[(R)-[(1S,2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide |
InChI |
InChI=1S/C29H33N2O.BrH/c1-3-18-32-29(26-14-16-30-27-13-9-8-12-25(26)27)28-19-24-15-17-31(28,21-23(24)4-2)20-22-10-6-5-7-11-22;/h3-14,16,23-24,28-29H,1-2,15,17-21H2;1H/q+1;/p-1/t23-,24-,28-,29+,31+;/m0./s1 |
InChI 键 |
PMBXATROGBSNCU-ZOSZSHBDSA-M |
手性 SMILES |
C=CCO[C@@H]([C@@H]1C[C@@H]2CC[N@+]1(C[C@@H]2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-] |
规范 SMILES |
C=CCOC(C1CC2CC[N+]1(CC2C=C)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C45.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


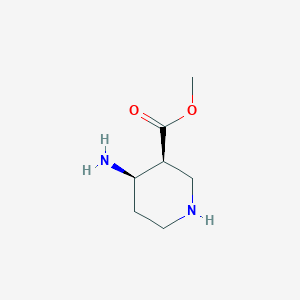
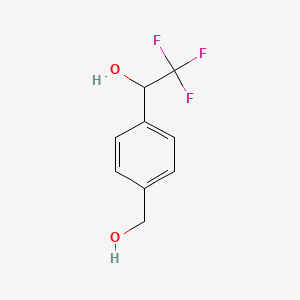
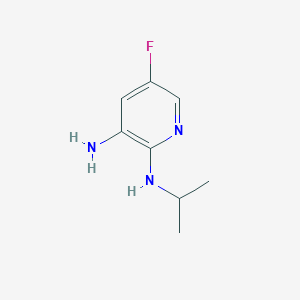
![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)

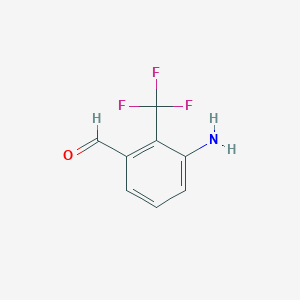


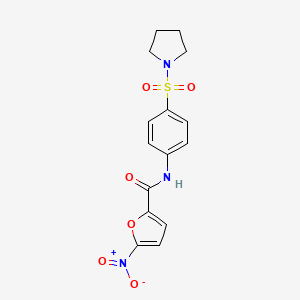



![2-Phenyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B12976406.png)

